20-Oxopregnacalciferol

描述

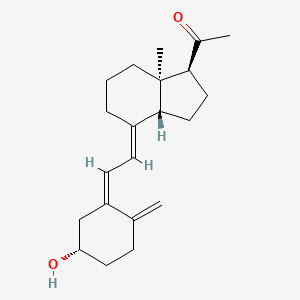

20-Oxopregnacalciferol (also referred to as pD3 in some studies) is a photoderivative of 7-dehydropregnenolone (7DHP), a metabolite in the steroidogenic pathway originating from 7-dehydrocholesterol (7DHC). This compound is generated via UVB-mediated photolysis of 7DHP in the skin, an organ intermittently exposed to solar radiation . Structurally, it lacks hydroxyl groups at positions C17, C20, and C21, a feature linked to its reduced calcemic activity compared to classical vitamin D analogs like calcitriol (1α,25-dihydroxyvitamin D3) .

属性

CAS 编号 |

86120-56-1 |

|---|---|

分子式 |

C21H30O2 |

分子量 |

314.5 g/mol |

IUPAC 名称 |

1-[(1S,3aR,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethanone |

InChI |

InChI=1S/C21H30O2/c1-14-6-9-18(23)13-17(14)8-7-16-5-4-12-21(3)19(15(2)22)10-11-20(16)21/h7-8,18-20,23H,1,4-6,9-13H2,2-3H3/b16-7+,17-8-/t18-,19+,20+,21-/m0/s1 |

InChI 键 |

PXXHJWCVGKGOFV-LQSHBAOPSA-N |

SMILES |

CC(=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

手性 SMILES |

CC(=O)[C@H]1CC[C@H]\2[C@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

规范 SMILES |

CC(=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

同义词 |

20-oxopregnacalciferol 3 beta-hydroxy-9,10-secopregna-5,7,10(19)-triene-20-one |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural Features and Modifications

The biological activity of vitamin D analogs is highly dependent on structural modifications. Below is a comparative analysis of key compounds:

| Compound | Structural Features | Key Modifications vs. 20-Oxopregnacalciferol |

|---|---|---|

| This compound | Derived from 7DHP; lacks hydroxyl groups at C17, C20, and C21 | N/A (reference compound) |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Hydroxyl groups at C1α and C25; native vitamin D receptor (VDR) ligand | Higher calcemic activity due to intact hydroxylation |

| EB1089 (Secocalcitol) | Side-chain modifications (22,24-diene-24a,26a,27a-trihomo) | Enhanced antiproliferative selectivity in specific cell lines |

| CB1093 | 20-epi-22(S)-ethoxy-23-yne side chain | Induces apoptosis in WM1341 melanoma cells |

| 7-Dehydropregnenolone (7DHP) | Precursor to this compound; contains 5,7-diene structure | Higher intrinsic anti-proliferative activity than pD3 |

| 4S-pD | Derived from pregna-5,7-diene-3β,17α,20S-triol | Higher potency than calcitriol in SKMEL-188 inhibition |

Table 1: Anti-Proliferative and Apoptotic Effects

Key Findings:

- Potency : 4S-pD and 4S-pL derivatives demonstrate equal or greater anti-proliferative activity than calcitriol in SKMEL-188 cells, while this compound matches calcitriol’s efficacy .

- Mechanistic Selectivity : Unlike EB1089 and CB1093, which rely on side-chain modifications for selective VDR interactions, this compound’s activity may involve alternative pathways, such as membrane-associated receptors or metabolism-independent effects .

- Calcemic Risk : this compound and 4S-pD exhibit minimal calcemic effects, whereas calcitriol and 7DHP are associated with higher calcium mobilization .

Mechanisms of Action and Selectivity

VDR Binding and Metabolism

The A-ring 1α-hydroxyl group is critical for VDR binding in most vitamin D analogs. However, this compound’s lack of hydroxyl groups at C17, C20, and C21 suggests distinct binding interactions or non-genomic pathways .

Metabolic Stability

This compound is a terminal photoproduct of 7DHP metabolism, whereas compounds like 7DHP are further metabolized by 3β-hydroxysteroid dehydrogenase (3βHSD) or CYP17 enzymes . This metabolic stability may prolong its therapeutic effects compared to precursors like 7DHP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。